molecular formula C24H32FN5O2 B2968030 N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide CAS No. 922982-94-3

N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide

Cat. No.: B2968030
CAS No.: 922982-94-3
M. Wt: 441.551
InChI Key: HSYQDKZVUXSZLQ-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide is a synthetic compound featuring a hybrid structure combining a 4-(dimethylamino)phenyl group, a 4-(4-fluorophenyl)piperazine moiety, and an ethyloxalamide linker.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O2/c1-4-26-23(31)24(32)27-17-22(18-5-9-20(10-6-18)28(2)3)30-15-13-29(14-16-30)21-11-7-19(25)8-12-21/h5-12,22H,4,13-17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQDKZVUXSZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

  • Molecular Formula : C23H30N6O4
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 900006-28-2

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a study evaluated the compound's impact on pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cells:

CompoundCell LineConcentration (μM)Effect on Cell Growth
N1MDA-MB-2311, 2Complete disturbance of colony growth
N1Panc-12Strong inhibition of colony formation

The compound exhibited significant antiproliferative activity, particularly at the higher concentrations tested .

Anti-inflammatory Properties

The presence of dimethylamino groups in the structure has been linked to enhanced anti-inflammatory effects. A study indicated that derivatives containing such moieties demonstrated maximum activity in various antioxidant assays and were effective in inhibiting inflammatory pathways in macrophage cell lines .

Case Studies and Research Findings

Several research initiatives have investigated the biological activity of related compounds, providing insights into structure–activity relationships:

  • Study on Anticancer Derivatives : This study focused on pyrrolidinone derivatives that share structural similarities with N1. The most active compounds displayed strong inhibitory effects on cell viability in both Panc-1 and MDA-MB-231 spheroids, indicating a robust anticancer profile .
  • Inflammatory Response Evaluation : Research involving compounds with similar dimethylamino substitutions demonstrated significant modulation of inflammatory responses in RAW 264.7 macrophages, suggesting that such modifications enhance biological efficacy .
  • Antitubercular Activity : A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with several demonstrating significant activity and low cytotoxicity to human cells, indicating a favorable therapeutic index for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Piperazine derivatives are widely explored for their CNS activity. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Molecular Weight Pharmacological Target
Target Compound 4-(Dimethylamino)phenyl, 4-(4-fluorophenyl)piperazine, ethyloxalamide ~513.58 g/mol† Dopamine/Serotonin receptors (inferred)
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide 4-Fluorophenylpiperazine, furyl, pyridinylmethyl ~507.55 g/mol Not explicitly stated (structural analogue)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-Dichlorophenylpiperazine, pyridinylphenyl ~524.44 g/mol Dopamine D3 receptor (selective)

†Calculated based on molecular formula from structural data.

Key Observations :

  • The ethyloxalamide linker in the target compound may improve metabolic stability compared to the pentanamide chain in ’s compound, which could be more prone to hydrolysis .
Piperazine vs. Piperidine-Based Analogues

Compounds like W-18 and W-15 () share phenylethyl-piperidinylidene cores but differ significantly in pharmacology. Unlike the target compound’s piperazine ring, piperidine derivatives (e.g., W-18) exhibit opioid-like activity due to their structural mimicry of fentanyl’s 4-piperidinyl group . This highlights the critical role of the piperazine nitrogen in the target compound, which may favor dopaminergic/serotonergic interactions over opioid receptor binding .

Receptor Affinity and Selectivity
  • The target compound’s dimethylamino group likely enhances dopamine D2/D3 receptor affinity, analogous to selective D3 ligands in . However, the 4-fluorophenyl substituent may reduce off-target effects compared to dichlorophenyl groups, which show broader receptor interactions .
  • Piperazine-based compounds (e.g., ) often exhibit dual histamine H1/H4 receptor activity, but the target compound’s oxalamide linker and aryl groups suggest divergent targeting .

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